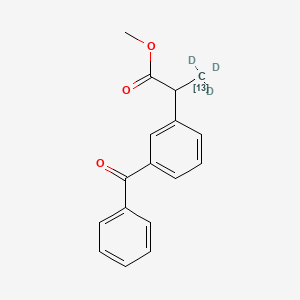

Ketoprofen-13CD3 Methyl Ester

Description

Foundational Principles of Stable Isotope Labeling

Stable isotope labeling is a technique that utilizes non-radioactive isotopes to serve as tracers for modeling various chemical and biochemical systems. wikipedia.org The core concept is that isotopically labeled compounds are chemically and biologically similar to their unlabeled counterparts but possess different nuclear properties due to the isotopic substitution. creative-proteomics.com This allows them to be tracked within an organism or experimental setup to gain valuable insights into their behavior, metabolic pathways, and transformation rates. creative-proteomics.com

The foundational principles of this technique include:

Chemical Equivalence: Isotopes of an element share identical electronic configurations and, therefore, have nearly identical chemical reactivity. metwarebio.com This ensures that the labeled molecule behaves in a biological system in the same manner as its natural, unlabeled form. creative-proteomics.com

Physical Detectability: While chemically similar, stable isotopes have different masses due to the variation in neutron count. creative-proteomics.com This mass difference is the key to their detection. Analytical instruments, primarily mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers, can distinguish between the labeled and unlabeled molecules based on this mass variance or differences in nuclear spin properties. metwarebio.comwikipedia.org

Isotope Dilution: This principle enables precise and absolute quantification of a substance in a complex mixture. metwarebio.com A known quantity of a stable isotope-labeled version of the analyte is added to a sample as an internal standard. By measuring the ratio of the labeled to the unlabeled analyte using mass spectrometry, the exact concentration of the native substance can be determined with high accuracy. metwarebio.comcreative-proteomics.com

Rationale for Deuterium (B1214612) and Carbon-13 Isotopic Enrichment in Pharmaceutical Research

Among stable isotopes, deuterium (²H) and carbon-13 (¹³C) are paramount in pharmaceutical research, each offering distinct advantages. musechem.commusechem.com Their incorporation into a drug molecule is a powerful strategy used throughout the drug discovery and development process. chemicalsknowledgehub.com

Deuterium (²H) , a stable, heavy isotope of hydrogen, is widely used for several key reasons. musechem.comnih.gov One of the most significant is the "deuterium kinetic isotope effect" (DKIE). nih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and protium (B1232500) (C-H). nih.gov In many drug molecules, the breaking of a C-H bond is a critical step in its metabolism by enzymes like cytochrome P450. nih.gov By selectively replacing hydrogen with deuterium at these metabolic "soft spots," the rate of metabolism can be slowed down. nih.gov This can improve a drug's pharmacokinetic profile, potentially leading to greater stability and a longer half-life in the body. musechem.comnih.gov

Carbon-13 (¹³C) is another crucial stable isotope used to label drug candidates. chemicalsknowledgehub.com Unlike deuterium, which can sometimes be lost through hydrogen exchange reactions, carbon isotopes incorporated into the molecular backbone provide a more permanent label. chemicalsknowledgehub.com ¹³C-labeling is particularly valuable for:

Metabolic Studies: It allows researchers to trace the flow of carbon atoms through metabolic pathways, providing a clear picture of how a drug is broken down and what metabolites are formed. creative-proteomics.commusechem.com

Mechanistic Elucidation: In both chemical and biological reactions, tracking the position of the ¹³C label in the products helps to unravel the underlying reaction mechanisms. musechem.com

Structural Analysis: Carbon-13 is essential for nuclear magnetic resonance (NMR) spectroscopy, a powerful technique used to determine the precise three-dimensional structure of molecules. musechem.commusechem.com Enriching a compound with ¹³C enhances the NMR signal, facilitating more detailed structural elucidation. musechem.com

The combined use of these isotopes, detected by highly sensitive mass spectrometry, allows for the accurate quantification of drugs and their metabolites in biological fluids. chemicalsknowledgehub.com

Overview of Ketoprofen (B1673614) Derivatives in Chemical Biology and Analytical Science Contexts

Ketoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. researchgate.netnih.gov In chemical biology and analytical science, the parent ketoprofen molecule is often chemically modified to create a wide array of derivatives. researchgate.net This is not to create new therapeutic agents but to probe biological systems, improve analytical methods, or study the drug's properties. nih.govwisdomlib.org

Numerous derivatives have been synthesized to achieve specific research goals, such as prolonging the plasma half-life, increasing solubility, or investigating new biological activities. nih.gov For instance, amidation of the carboxylic acid group in ketoprofen has been explored to create prodrugs or compounds with altered selectivity for cyclooxygenase (COX) enzymes. nih.gov

In analytical contexts, derivatives are synthesized to enhance detectability and separation. Esterification of ketoprofen, for example, to form compounds like ketoprofen methyl ester or ketoprofen ethyl ester, can improve its behavior in chromatographic systems. mdpi.comsimsonpharma.com These derivatives serve as reference compounds or standards for the development and validation of analytical methods used to measure ketoprofen in various matrices. mdpi.comnih.gov The synthesis of such derivatives is a crucial step for a range of studies, from investigating anti-inflammatory mechanisms to exploring potential antioxidant or cytostatic properties of modified NSAIDs. nih.gov

Significance of Ketoprofen-13CD3 Methyl Ester as a Specialized Research Reagent

This compound is a highly specialized and valuable research reagent that combines several of the principles discussed above. clearsynth.comsigmaaldrich.com It is a derivative of ketoprofen that has been chemically modified in two specific ways: the carboxylic acid is converted to a methyl ester, and, more importantly, it is isotopically labeled with both carbon-13 and deuterium. clearsynth.com

The molecular formula C₁₆¹³CH₁₃D₃O₃ and molecular weight of approximately 272.32 g/mol reflect this isotopic enrichment. clearsynth.com The specific labeling pattern involves replacing the carbon atom of the methyl group with a carbon-13 isotope and the three hydrogen atoms of that same methyl group with deuterium isotopes.

This dual labeling makes this compound an ideal internal standard for quantitative analysis using mass spectrometry. nih.gov When analyzing samples of plasma or urine for the presence of ketoprofen, a known amount of this labeled standard is added. nih.gov Because it is chemically almost identical to the natural compound, it behaves the same way during sample extraction and preparation. However, its increased mass (due to the ¹³C and three D atoms) allows the mass spectrometer to easily distinguish it from the unlabeled ketoprofen that is being measured. nih.gov This allows for highly accurate and precise quantification, which is essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion (ADME) of ketoprofen. musechem.comclearsynth.com It serves as a critical tool for understanding the drug's behavior in biological systems without the use of radioactive isotopes. clearsynth.com

Data Tables

Detailed Research Findings

| Research Area | Application of Isotopic Labeling | Key Isotopes Used | Analytical Technique(s) | Reference |

| Pharmacokinetics | Tracking drug absorption, distribution, metabolism, and excretion (ADME). musechem.com | Deuterium (²H), Carbon-13 (¹³C), Carbon-14 (¹⁴C) | Mass Spectrometry (MS), NMR Spectroscopy | musechem.commusechem.comchemicalsknowledgehub.com |

| Metabolic Research | Elucidating the metabolic pathways of drugs and endogenous compounds. musechem.com | Deuterium (²H), Carbon-13 (¹³C) | Mass Spectrometry (MS), NMR Spectroscopy | musechem.comsmolecule.com |

| Quantitative Analysis | Serving as internal standards for precise quantification of analytes in complex matrices. metwarebio.com | Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | metwarebio.comnih.gov |

| Drug Development | Improving metabolic stability and pharmacokinetic profiles by exploiting the Kinetic Isotope Effect. nih.gov | Deuterium (²H) | In vitro and in vivo metabolic assays | nih.gov |

| Structural Biology | Enhancing signals in NMR spectroscopy to determine the 3D structure of molecules. musechem.com | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Nuclear Magnetic Resonance (NMR) Spectroscopy | musechem.commusechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

methyl 2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoate |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/i1+1D3 |

InChI Key |

BIOCOYIPJQMGTN-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Ketoprofen 13cd3 Methyl Ester

Approaches to the Synthesis of Unlabeled Ketoprofen (B1673614) Methyl Ester

The synthesis of the parent unlabeled compound, Ketoprofen Methyl Ester, is a prerequisite for understanding the introduction of isotopic labels. The most common and direct method is the Fischer-Speier esterification of ketoprofen. This reaction involves heating a solution of ketoprofen in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. scielo.brmasterorganicchemistry.com The reaction is refluxed for several hours to drive the equilibrium towards the formation of the methyl ester and water. masterorganicchemistry.commdpi.com

Alternatively, ketoprofen can be converted to its methyl ester using diazomethane (B1218177) (CH₂N₂). This method is highly efficient and proceeds under mild conditions, avoiding the use of strong acids and high temperatures. However, the toxicity and explosive nature of diazomethane necessitate specialized handling procedures. A safer alternative is the use of trimethylsilyldiazomethane.

Another approach involves the dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, where ketoprofen is activated by DCC to form an intermediate that readily reacts with methanol. nih.gov This method is also performed under mild conditions. Transition metal-catalyzed carbonylation reactions have also been employed in the synthesis of ketoprofen and its esters. scielo.br

| Method | Reagents | Conditions | Key Features |

| Fischer-Speier Esterification | Ketoprofen, Methanol, H₂SO₄ (cat.) | Reflux | Equilibrium-driven; requires excess alcohol. masterorganicchemistry.commdpi.com |

| Diazomethane Methylation | Ketoprofen, Diazomethane (CH₂N₂) | Room Temperature | High yield, mild conditions; reagent is toxic and explosive. |

| DCC Coupling | Ketoprofen, Methanol, DCC | Room Temperature | Mild conditions, good yield. nih.gov |

| Palladium-Catalyzed Carbonylation | 3-Vinylbenzophenone, CO, Isopropanol, Pd-catalyst | Varies | High yield and regioselectivity. scielo.br |

Strategies for the Isotopic Labeling (¹³C, D₃) of Ketoprofen Methyl Ester

The synthesis of Ketoprofen-13CD3 Methyl Ester requires the introduction of one carbon-13 atom and three deuterium (B1214612) atoms into the methyl ester group. This is achieved by using a specifically synthesized, dual-labeled methylating agent.

The incorporation of the trideuteromethyl group (–CD₃) is achieved by employing deuterated methanol (CD₃OH) or, in the case of dual labeling, ¹³CD₃OH, in an acid-catalyzed esterification reaction. The mechanism mirrors the classic Fischer esterification pathway. researchgate.netchemguide.co.uk

Protonation of the Carbonyl Oxygen : The carboxylic acid group of ketoprofen is first protonated by the acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack by Labeled Methanol : A molecule of ¹³CD₃OH acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate where the ¹³CD₃ group is now attached. chemguide.co.uklibretexts.org

Proton Transfer : A proton is transferred from the newly added oxonium group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com

Throughout this process, the C-D bonds of the methanol-d3 (B56482) molecule remain intact, ensuring the stable incorporation of the three deuterium atoms into the final ester product.

Enrichment with carbon-13 in the methyl ester position is accomplished by using a starting material where the methyl carbon is ¹³C. The most direct precursor for this synthesis is ¹³C-labeled methanol. Commercially available, highly enriched methanol sources like Methanol-¹³C (99 atom % ¹³C) or Methanol-¹³C,d₃ (99 atom % ¹³C, 98 atom % D) are the key reagents. sigmaaldrich.com

The synthesis of these labeled methanols often starts from a primary ¹³C source like ¹³C-carbon dioxide ([¹³C]CO₂) or ¹³C-methane. For instance, ¹³C-labeled diazomethane can be prepared from N-methyl-¹³C-N-nitroso-p-toluenesulfonamide (Diazald-¹³C), which itself is synthesized using ¹³C-methanol as the label source. nih.gov This labeled diazomethane can then be used to esterify ketoprofen, directly introducing the ¹³C-methyl group.

The most efficient pathway for the synthesis of this compound involves a one-step esterification of unlabeled ketoprofen using the dual-labeled reagent, Methanol-13CD3. vivanls.com

Reaction : 2-(3-benzoylphenyl)propanoic acid + ¹³CD₃OH → 3-Benzoyl-α-methyl-¹³CD₃-benzeneacetic Acid Methyl Ester + H₂O

This reaction is typically carried out under standard Fischer esterification conditions, with an acid catalyst like sulfuric acid in a suitable solvent. mdpi.com The use of the pre-labeled ¹³CD₃OH ensures the direct and simultaneous incorporation of both the ¹³C and the three deuterium atoms into the desired position with high isotopic purity. The resulting product is then purified using techniques such as column chromatography. lgcstandards.com

Stereochemical Control and Resolution in Ketoprofen Methyl Ester Synthesis

Ketoprofen is a chiral compound, with the (S)-enantiomer being responsible for its therapeutic activity. nih.gov Consequently, obtaining enantiomerically pure labeled ketoprofen methyl ester is often necessary. This can be achieved through two primary strategies:

Enzymatic Kinetic Resolution : This method can be applied either to the racemic ketoprofen before esterification or to the racemic ketoprofen methyl ester after its synthesis. Lipases, such as those from Candida rugosa or Aspergillus niger, are used to selectively catalyze the esterification of one enantiomer over the other. mdpi.comnih.gov For example, a lipase (B570770) can selectively esterify (S)-ketoprofen, leaving the unreacted (R)-ketoprofen behind. nih.gov Alternatively, if starting with racemic ketoprofen methyl ester, a lipase can be used to selectively hydrolyze one ester enantiomer back to the carboxylic acid, allowing for the separation of the remaining ester enantiomer. mdpi.com For instance, lipase from Aspergillus niger has been used to achieve a resolution of racemic ketoprofen methyl ester with an enantiomeric excess of 99.85%. mdpi.com

Diastereomeric Salt Formation and Crystallization : This classic resolution technique involves reacting racemic ketoprofen with a chiral amine resolving agent, such as (S)- or (R)-3-methyl-2-phenylbutylamine. snmjournals.orgnih.gov This reaction forms two diastereomeric ammonium (B1175870) salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Once an enantiomerically pure salt is isolated, the chiral auxiliary is removed to yield the pure ketoprofen enantiomer (e.g., (S)-ketoprofen). This enantiomerically pure acid is then esterified using ¹³CD₃OH under acidic conditions to produce the final, stereochemically pure labeled product, (S)-Ketoprofen-13CD3 Methyl Ester. snmjournals.orgnih.gov

Comprehensive Analytical Characterization Techniques for Labeled Compounds

To confirm the successful synthesis, purity, and identity of this compound, a combination of analytical techniques is employed. A certificate of analysis for this compound confirms the use of NMR and Mass Spectrometry (MS) and reports a chemical purity of 96% and an isotopic purity of 99.3%. lgcstandards.com

Mass Spectrometry (MS) : MS is the definitive technique for confirming the incorporation of isotopic labels. The molecular weight of unlabeled ketoprofen methyl ester is 268.31 g/mol . nist.gov The incorporation of one ¹³C atom and three deuterium (²H) atoms increases the mass by four units (1 for ¹³C, and 3 for 3 x ²H). Therefore, the molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of approximately 272.32. vivanls.comlgcstandards.com High-resolution mass spectrometry can be used to confirm the exact mass and elemental composition. Isotopic labeling is also a powerful tool to elucidate mass spectrometric fragmentation pathways. fu-berlin.deresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : In the proton NMR spectrum, the most significant change is the disappearance of the singlet corresponding to the methyl ester protons (–OCH₃), which is typically found around 3.7 ppm in the unlabeled compound. The absence of this signal is a strong indicator of successful deuteration at this position. The other proton signals of the ketoprofen backbone remain largely unaffected.

¹³C NMR : In the carbon-13 NMR spectrum, the signal for the methyl ester carbon will be present due to the ¹³C label. This signal, typically around 52 ppm, will be enhanced and may show splitting due to coupling with deuterium (C-D coupling), appearing as a multiplet. lgcstandards.com The ¹³C NMR spectrum for unlabeled ketoprofen shows characteristic peaks for its 16 carbon atoms. chemicalbook.com

Chromatographic Techniques : Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the synthesized compound and to purify it from any unreacted starting materials or byproducts. For TLC, a mobile phase of Hexanes:Ethyl Acetate (B1210297) (3:2) on a silica (B1680970) plate results in an Rf value of approximately 0.75 for the target compound. lgcstandards.com Chiral HPLC can be used to determine the enantiomeric excess of the final product if stereochemical control was employed. snmjournals.orgvt.edu

| Technique | Purpose | Expected Result for this compound |

| Mass Spectrometry (MS) | Confirm isotopic incorporation and molecular weight. | Molecular ion peak at m/z ≈ 272.32 (M+4 compared to unlabeled). lgcstandards.com |

| ¹H NMR | Confirm deuteration of the methyl group. | Absence of the methyl ester proton singlet (approx. 3.7 ppm). |

| ¹³C NMR | Confirm ¹³C enrichment. | Enhanced signal for the methyl ester carbon (approx. 52 ppm), possibly showing C-D coupling. lgcstandards.comchemicalbook.com |

| (Chiral) HPLC | Assess chemical and enantiomeric purity. | Single peak indicating high chemical purity; separation of enantiomers for ee determination. lgcstandards.comsnmjournals.org |

High-Resolution Mass Spectrometry for Isotopic Purity and Structure Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of this compound. It provides highly accurate mass measurements, enabling the confirmation of the elemental composition and the successful incorporation of the isotopic labels. The molecular weight of this compound is approximately 272.32 g/mol . sigmaaldrich.comvivanls.compharmaffiliates.com HRMS can distinguish this mass from the unlabeled compound and other potential impurities with high confidence.

The isotopic purity of the compound is quantified by examining the mass distribution of the molecular ion cluster. For instance, a batch of this compound was determined to have an isotopic purity of 99.3%, with the d4 isotopologue (representing the molecule with one ¹³C and three deuterium atoms) being the most abundant at 98.54%. lgcstandards.com This level of detail ensures the compound is suitable for use as an internal standard in quantitative bioanalytical studies, where isotopic purity is paramount.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is used for structural elucidation and sensitive detection in complex matrices. nih.gov While the ester is often hydrolyzed to the parent acid for analysis, the fragmentation patterns are key to confirming the structure. In negative ion electrospray ionization (ESI) mode, ketoprofen typically forms a deprotonated molecule [M-H]⁻. basicmedicalkey.com For related labeled ketoprofen, characteristic transitions, such as from a precursor ion to specific product ions, are monitored to ensure specificity and accurate quantification. researchgate.net

Table 1: High-Resolution Mass Spectrometry Data for this compound and Related Analytes

| Parameter | Value/Description | Reference |

| Molecular Formula | C₁₆¹³CH₁₃D₃O₃ | vivanls.comlgcstandards.com |

| Molecular Weight | 272.32 | sigmaaldrich.comvivanls.compharmaffiliates.com |

| Ionization Mode | Electrospray Ionization (ESI) | basicmedicalkey.com |

| Isotopic Purity | 99.3% | lgcstandards.com |

| Mass Distribution (d4) | 98.54% | lgcstandards.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound. Both ¹H and ¹³C NMR are used to confirm that the synthesized compound's structure is correct. lgcstandards.com

In the ¹H NMR spectrum, the key feature for this specific isotopologue is the absence of the signal corresponding to the methyl protons of the ester group, which would typically appear as a singlet in the unlabeled compound. The remaining proton signals corresponding to the aromatic and aliphatic protons of the ketoprofen backbone must match the expected chemical shifts and splitting patterns.

The ¹³C NMR spectrum offers definitive proof of isotopic labeling. A prominent signal will be observed for the enriched ¹³C atom of the methyl ester group. Furthermore, the signal for the carbon atom bonded to the three deuterium atoms (the CD₃ group) will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to a standard CH₃ group. The presence of these specific features, along with the correct signals for all other carbon atoms in the molecule, unequivocally confirms the structure and labeling pattern. lgcstandards.com Spectra are typically recorded in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). lgcstandards.comgoogle.com

Table 2: Key NMR Spectroscopic Features for this compound

| Nucleus | Feature | Expected Observation | Reference |

| ¹H NMR | Methyl Ester Protons | Signal absent | Inferred from structure |

| ¹H NMR | Aromatic/Aliphatic Protons | Signals conform to standard ketoprofen structure | lgcstandards.com |

| ¹³C NMR | Methyl Ester Carbon | Enriched signal for ¹³C | vivanls.comlgcstandards.com |

| ¹³C NMR | Deuterated Methyl Carbon | Characteristic multiplet due to C-D coupling | Inferred from structure |

| Solvent | Standard NMR Solvent | Chloroform-d (CDCl₃) | lgcstandards.com |

Chromatographic Purity and Enantiomeric Excess Determination Methods

Chromatographic techniques are fundamental for assessing the chemical purity and, when applicable, the enantiomeric excess of this compound. Thin-Layer Chromatography (TLC) offers a rapid and effective method for initial purity assessment. For example, using a silica gel plate with a mobile phase of hexanes and ethyl acetate (3:2), this compound shows a typical retention factor (Rƒ) of 0.75. lgcstandards.com This allows for a quick check for the presence of starting materials or non-polar impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. wisdomlib.org A reversed-phase HPLC method, often using a C18 column with a mobile phase such as methanol and water, can separate the main compound from any polar or non-polar impurities, allowing for a precise determination of chemical purity, which has been reported to be 96% for certain batches. lgcstandards.comwisdomlib.org

Since ketoprofen is a chiral compound, its ester derivative also exists as a pair of enantiomers. To determine the enantiomeric excess (e.e.), chiral HPLC is employed. This technique uses a chiral stationary phase that interacts differently with the (R)- and (S)-enantiomers, resulting in their separation. For isotopically labeled ketoprofen derivatives, chiral HPLC methods have been developed that can achieve baseline separation of the enantiomers, confirming an enantiomeric excess of greater than 99%. nih.gov

Table 3: Chromatographic Methods and Purity Data

| Technique | Method Details | Result | Reference |

| TLC | Stationary Phase: SiO₂; Mobile Phase: Hexanes:Ethyl Acetate (3:2) | Rƒ = 0.75 | lgcstandards.com |

| HPLC | General Method: Reversed-phase C18 column | Chemical Purity: 96% | lgcstandards.comwisdomlib.org |

| Chiral HPLC | Stationary Phase: Chiral Column (e.g., Amylose-based) | Enantiomeric Excess (e.e.) > 99% | nih.gov |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For this compound, the spectra would be dominated by characteristic vibrations of its constituent parts.

The IR spectrum is expected to show two strong absorption bands in the carbonyl stretching region (1600-1800 cm⁻¹). One band, at a lower frequency (around 1655 cm⁻¹), corresponds to the diaryl ketone C=O stretch, while the second, at a higher frequency (around 1740 cm⁻¹), is attributed to the ester C=O stretch. Other significant peaks include those for aromatic C=C stretching (around 1400-1600 cm⁻¹) and the C-O stretching of the ester group (around 1100-1300 cm⁻¹).

A key diagnostic feature for this isotopically labeled compound is the presence of C-D stretching vibrations from the -CD₃ group. These bands appear in a relatively uncongested region of the spectrum, typically around 2100-2250 cm⁻¹, which is significantly lower than the C-H stretching frequencies (around 2850-3000 cm⁻¹), providing clear evidence of deuteration.

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. It would clearly show the symmetric stretching of the aromatic rings and the C=O vibrations. The analysis of these vibrational modes provides comprehensive structural confirmation of the molecule. science.gov

Table 4: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-D Stretch | ~2100 - 2250 | -CD₃ |

| C=O Stretch (Ester) | ~1740 | -COOCH₃ |

| C=O Stretch (Ketone) | ~1655 | Ar-CO-Ar |

| C=C Stretch (Aromatic) | ~1400 - 1600 | Benzene Rings |

| C-O Stretch (Ester) | ~1100 - 1300 | -COOCH₃ |

No Information Available on "this compound"

Extensive research has been conducted to gather information on the chemical compound “this compound” for the purpose of generating a detailed scientific article. Despite a comprehensive search of scholarly articles, analytical chemistry databases, and scientific publications, no specific data or research findings directly pertaining to "this compound" were found.

The performed searches focused on its application as a stable isotope internal standard in quantitative bioanalysis, including methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as its use in the quantitative analysis in preclinical biological matrices. However, the search results did not yield any documents, studies, or analytical reports that specifically name or detail the use of "this compound".

While information is available for other stable isotope-labeled analogs of ketoprofen, such as deuterated ketoprofen and [¹³C, ²H₃]-ketoprofen, these are distinct chemical entities. Adhering to the strict requirement to focus solely on "this compound," it is not scientifically accurate to extrapolate the properties and applications of other labeled standards to this specific compound without direct evidence.

Therefore, due to the absence of any available scientific literature or data on "this compound," it is not possible to generate the requested article with the required level of accuracy and detail for the specified outline. The compound may be a highly specialized or custom-synthesized standard not widely reported in public-domain research.

Advanced Analytical Applications in Biomedical and Environmental Research

Environmental Monitoring and Analysis of Pharmaceutical Contaminants

The widespread use of pharmaceuticals like ketoprofen (B1673614) has led to their continuous release into the environment, primarily through wastewater. The presence of these compounds, even at low concentrations, is a growing concern. Accurate monitoring is essential to understand their fate and potential ecological impact.

Application in Water and Wastewater Analysis

Ketoprofen-13CD3 methyl ester is instrumental in the analysis of water and wastewater samples for the presence of ketoprofen. Due to the complexity of these environmental matrices, methods with high sensitivity and reliability are necessary. Isotope dilution mass spectrometry, using labeled internal standards like this compound, is a preferred technique for accurate quantification. nih.gov

A study on the enantioselective analysis of ketoprofen in wastewater and environmental water samples highlights the importance of using isotopically labeled standards. The method achieved detection limits in the low nanogram per liter range (0.2-3.3 ng L⁻¹) for individual enantiomers in various water types, including ultrapure, drinking, surface, and synthetic wastewater. nih.gov The use of racemic D₃-ketoprofen proved essential for accurate quantification and determining the enantiomeric fraction. nih.gov

Research on the biodegradation of chemical contaminants in water-sediment suspensions also utilizes labeled compounds, including ketoprofen-¹³C,d₃, to track the degradation process accurately. diva-portal.org These studies are crucial for assessing the persistence of pharmaceuticals in aquatic environments. diva-portal.org

Interactive Table: Application of Labeled Ketoprofen in Water Analysis

| Analytical Method | Sample Type | Labeled Compound Used | Key Finding |

| Enantioselective GC-MS/MS | Wastewater, Surface Water, Drinking Water | Racemic D₃-Ketoprofen | Essential for accurate quantification and enantiomeric fraction determination with detection limits of 0.2-3.3 ng L⁻¹. nih.gov |

| LC-HRMS | Wastewater-impacted river water and sediment | Ketoprofen-¹³C,d₃ | Used to study biodegradation kinetics of pharmaceutical contaminants. diva-portal.org |

Solid-Phase Extraction and Sample Preparation Techniques

Effective sample preparation is critical for the accurate analysis of trace contaminants in environmental and biological samples. Solid-phase extraction (SPE) is a widely used technique to concentrate and purify analytes from complex matrices before instrumental analysis. nih.gov

In the context of analyzing ketoprofen, SPE is a common step. For instance, a method for the enantioselective analysis of ketoprofen in wastewater involved an initial SPE step to extract the analytes from the water sample. nih.gov Following derivatization, a second SPE step was employed for cleanup before analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov

Automated SPE in a 96-well format has been developed for the high-throughput analysis of ketoprofen enantiomers in human plasma, demonstrating the efficiency of modern sample preparation techniques. nih.gov While this application is in a biological matrix, the principles are transferable to environmental sample analysis. The use of stable-isotope-labeled internal standards, such as [(¹³C₁), (²H₃)]-(R and S)-ketoprofen, is crucial for correcting for any analyte loss during the extraction and derivatization process, ensuring high accuracy and precision. nih.gov

Investigation of Analytical Artifact Formation Pathways

An unexpected challenge in the analysis of ketoprofen is the formation of its methyl ester as an artifact during sample preparation and analysis. This can lead to inaccurate quantification of the parent drug. Understanding the pathways of this artifact formation is crucial for developing reliable analytical methods.

Enzymatic Formation of Methyl Esters in Biological Samples

Studies have revealed that the formation of ketoprofen methyl ester can occur enzymatically in certain biological samples. Research investigating its unexpected presence in horse urine samples during routine drug testing pointed to the role of microbial enzymes. rawdatalibrary.netdoaj.org

It was discovered that lipase (B570770) enzymes from bacteria present in some urine samples were the key factor in the formation of the ketoprofen methyl ester artifact. rawdatalibrary.netdoaj.org This was confirmed when negative control horse urine samples, spiked with ketoprofen, methanol (B129727) (often used as a solvent for internal standards), and a lipase enzyme, resulted in the detection of the methyl ester artifact. rawdatalibrary.netdoaj.org This finding is significant for forensic and doping control laboratories, as it highlights a potential source of analytical error that is not a result of direct administration of the ester.

Solvent-Mediated Derivatization During Sample Preparation

Besides enzymatic activity, the formation of ketoprofen methyl ester can also be mediated by the solvents and reagents used during sample preparation. The esterification of ketoprofen can occur when methanol is used in the extraction or derivatization process, especially under certain pH conditions. rawdatalibrary.netdoaj.org

One study proposed that the formation of ketoprofen methyl ester during the alkaline liquid-liquid extraction (LLE) of horse urine samples was due to a reaction between the ketoprofen in the urine and the methanol used as a solvent for the internal standard. rawdatalibrary.netdoaj.org Interestingly, the artifact was not detected in negative control urine samples spiked with ketoprofen and methanol unless a lipase enzyme was also present, suggesting a synergistic effect between the solvent and enzymatic activity in that specific matrix. rawdatalibrary.net

The synthesis of ketoprofen methyl ester for use as a reference standard typically involves reacting ketoprofen with methanol in the presence of an acid catalyst, such as sulfuric acid, and refluxing the mixture. smolecule.com This highlights the chemical feasibility of such a reaction occurring under less controlled conditions during sample analysis if the necessary reagents and conditions are inadvertently met.

Interactive Table: Pathways of Ketoprofen Methyl Ester Artifact Formation

| Formation Pathway | Matrix/Condition | Key Factor | Implication |

| Enzymatic Formation | Horse Urine | Bacterial Lipase Enzymes rawdatalibrary.netdoaj.org | Potential for false positives or inaccurate quantification in biological samples. rawdatalibrary.net |

| Solvent-Mediated Derivatization | Alkaline Liquid-Liquid Extraction | Methanol as a solvent for internal standards, in the presence of lipase. rawdatalibrary.netdoaj.org | Highlights the need for careful selection of solvents and validation of analytical methods to avoid artifact formation. rawdatalibrary.net |

Biochemical Transformations and Degradation Studies in Research Models

In Vitro Stability and Hydrolysis Kinetics of Ketoprofen (B1673614) Methyl Esters

The stability of ester-containing drugs like Ketoprofen Methyl Ester (KME) can be significantly affected by hydrolysis in plasma samples after blood collection, which has implications for pharmacokinetic and pharmacodynamic assessments. nih.gov

Research has shown that KME is subject to hydrolysis by plasma esterases. nih.gov The rate of this breakdown varies considerably across different species. Studies involving the incubation of KME in both commercially purchased and freshly collected plasma have demonstrated rapid hydrolysis in mouse, rat, and horse plasma. nih.govmadbarn.com In cat plasma, the hydrolysis was observed to be initially rapid but then limited. ingentaconnect.com Conversely, commercially purchased plasma from dogs, pigs, sheep, and cattle showed minimal hydrolysis of KME. nih.govingentaconnect.com However, when freshly collected plasma from these same species was used, the hydrolysis was substantial, indicating that the activity of esterases may differ between fresh and commercially sourced plasma. nih.govingentaconnect.com

To prevent the degradation of KME in plasma samples for analytical purposes, various esterase inhibitors have been evaluated. nih.gov Studies conducted in rat, dog, and pig plasma revealed that different inhibitors have varying effects on the stability of KME. madbarn.comingentaconnect.com This suggests that the type and efficacy of esterase inhibitors are species-dependent, and a universal inhibitor may not be suitable for all animal models. nih.govingentaconnect.com

The metabolic conversion of Ketoprofen Methyl Ester to its active form, ketoprofen, is highly dependent on the species being studied. nih.gov The hydrolytic activity of plasma esterases shows significant variation, leading to different rates of drug conversion. ingentaconnect.com As noted, plasma from mice, rats, and horses exhibits high hydrolytic activity, leading to rapid conversion, while other species like dogs and pigs show substantial conversion only in freshly collected plasma. nih.govmadbarn.com These findings underscore the critical importance of selecting appropriate animal models and sample handling procedures in preclinical studies. nih.gov

| Species | Hydrolysis Rate in Plasma | Notes |

|---|---|---|

| Mouse | Rapid | Observed in both commercially purchased and freshly collected plasma. nih.gov |

| Rat | Rapid | Observed in both commercially purchased and freshly collected plasma. nih.gov |

| Horse | Rapid | Observed in both commercially purchased and freshly collected plasma. nih.gov |

| Cat | Initially Quick, then Limited | - |

| Dog | Minimal (Commercial) / Substantial (Fresh) | Significant difference between plasma sources. ingentaconnect.com |

| Pig | Minimal (Commercial) / Substantial (Fresh) | Significant difference between plasma sources. ingentaconnect.com |

| Sheep | Minimal (Commercial) / Substantial (Fresh) | Significant difference between plasma sources. ingentaconnect.com |

| Cattle | Minimal (Commercial) / Substantial (Fresh) | Significant difference between plasma sources. ingentaconnect.com |

Enzymatic Biocatalysis for Stereoselective Conversion

Enzymatic methods, particularly using lipases, are widely employed for the kinetic resolution of ketoprofen and its esters. This process allows for the separation of the more pharmacologically active (S)-enantiomer from the racemic mixture.

Various lipases have been successfully used to catalyze the enantioselective hydrolysis or esterification of ketoprofen esters. nih.gov Lipase (B570770) from Candida rugosa has shown a preference for the (S)-enantiomer in esterification reactions, allowing for the production of (S)-ketoprofen esters while leaving the unreacted (R)-ketoprofen. nih.govresearchgate.net Conversely, lipase B from Candida antarctica (often immobilized as Novozym® 435) can be used to produce the (S)-enantiomer as the unreacted substrate. nih.gov

Lipase from Aspergillus niger has been used for the enantioselective hydrolysis of (R, S)-ketoprofen ethyl ester, showing specificity towards the (R)-form. nih.gov Interestingly, the choice of the ester substrate can influence the selectivity of the enzyme. For instance, the biocatalyst from Trichosporon laibacchii preferentially hydrolyzes the ethyl ester to produce (S)-ketoprofen acid, but switching to the methyl ester as the substrate can change the selectivity to preferentially accumulate (R)-ketoprofen acid. google.com This allows for the production of (S)-ketoprofen as the remaining methyl ester when the reaction is taken beyond 50% conversion. google.com

| Enzyme (Lipase) Source | Reaction Type | Enantiomeric Preference | Reference |

|---|---|---|---|

| Candida rugosa | Esterification / Hydrolysis | (S)-enantiomer | nih.govresearchgate.net |

| Candida antarctica (Lipase B) | Esterification | (R)-enantiomer | nih.gov |

| Aspergillus niger | Hydrolysis | (R)-enantiomer | nih.gov |

| Trichosporon laibacchii | Hydrolysis | (S)- for ethyl ester, (R)- for methyl ester | google.com |

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, pH, and temperature. For the hydrolysis of racemic ketoprofen methyl ester, a phosphate (B84403) buffer at pH 7 was found to be the most effective solvent, yielding high efficiency and enantiomeric excess. nih.govmdpi.com Immobilized lipases have demonstrated stability and high activity over a broad range of pH (7 to 10) and temperatures (20 to 60 °C). nih.govresearchgate.net

The choice of alcohol in esterification reactions is also critical. researchgate.net For the hydrolysis of poorly soluble ketoprofen esters, the addition of a surfactant can increase the substrate's solubility and enhance the lipase activity, leading to nearly quantitative conversion. nih.govmdpi.com Enzyme immobilization is another crucial strategy, as it can improve enzyme stability and reusability, which is beneficial for scaling up the process for industrial applications. nih.govresearchgate.net

Chemical Degradation Pathways of Ketoprofen Methyl Ester

Ketoprofen Methyl Ester, and its isotopically labeled variant Ketoprofen-13CD3 Methyl Ester, are subject to degradation through various chemical pathways. The stability of the ester is a critical factor in its use, particularly in research and analytical applications where its purity is paramount. Degradation can be initiated by exposure to light, oxidative conditions, and elevated temperatures. Understanding these degradation pathways is essential for predicting the compound's shelf-life and for the development of stable formulations.

Photolytic and Oxidative Degradation Mechanisms

The photolytic and oxidative degradation of ketoprofen and its esters have been the subject of numerous studies due to the known photosensitivity of the ketoprofen molecule. The primary mechanism of photodegradation for arylpropionic acids like ketoprofen involves the elimination of the carboxylic group, which for the methyl ester would be the methoxycarbonyl group, followed by oxidation. researchgate.net

Exposure to ultraviolet (UV) radiation can lead to the formation of various degradation products. mdpi.comresearchgate.net The process is often accelerated in the presence of photocatalysts such as titanium dioxide (TiO2). mdpi.comresearchgate.net Studies on ketoprofen have shown that UV irradiation leads to a significant degradation of the compound. mdpi.com The degradation kinetics often follow a pseudo-first-order reaction model. nih.gov

Oxidative degradation, which can occur alongside photolysis, involves the generation of highly reactive species like hydroxyl radicals. nih.gov These radicals can attack the ketoprofen methyl ester molecule at various sites. Electrochemical methods, such as electro-Fenton and anodic oxidation, have been used to study these oxidative pathways. nih.gov Research has identified several aromatic intermediates and short-chain carboxylic acids as end-products before complete mineralization. nih.gov

Key degradation products identified from the oxidative degradation of the parent compound, ketoprofen, which are plausible for the methyl ester as well, include hydroxylated derivatives and products resulting from the cleavage of the molecule. nih.govethz.ch

Table 1: Identified Intermediates in the Oxidative Degradation of Ketoprofen

| Intermediate Compound |

|---|

| 3-hydroxybenzoic acid |

| Pyrogallol |

| Catechol |

| Benzophenone |

| Benzoic acid |

| Hydroquinone |

| Formic acid |

| Acetic acid |

| Oxalic acid |

| Glycolic acid |

| Glyoxylic acid |

This table is based on intermediates identified during the electrochemical degradation of ketoprofen, as reported in studies. nih.gov

Thermal Decomposition Studies of Methyl Esters

The thermal stability of ketoprofen and its derivatives is another crucial aspect of its chemical profile. Studies on the active substance ketoprofen have shown that its thermal decomposition begins at approximately 235°C. researchgate.netresearchgate.net The main thermal degradation for ketoprofen occurs in the temperature range of 235–400°C. researchgate.net While specific thermal decomposition studies on this compound are not extensively documented, the thermal behavior is expected to be similar to that of the unlabeled ketoprofen and its simple esters. Forced degradation studies have indicated that ketoprofen is unstable under thermal stress conditions. amazonaws.com

Kinetic studies of the thermal decomposition of ketoprofen have been performed under both isothermal and non-isothermal conditions to determine the kinetic parameters and predict the compound's behavior under various temperature profiles. researchgate.netresearchgate.net These studies are essential for understanding the degradation mechanism and for establishing appropriate storage and handling conditions.

Table 2: Thermal Properties of Ketoprofen

| Property | Value |

|---|---|

| Melting Point | 94-97 °C researchgate.net |

| Onset of Thermal Decomposition | 235 °C researchgate.netresearchgate.net |

| Main Thermal Degradation Range | 235–400 °C researchgate.net |

This data pertains to the parent compound, ketoprofen, and provides a reference for the expected thermal stability of its methyl ester derivative.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models

Preclinical Pharmacokinetic Profiling in Animal Models

The preclinical assessment of a drug candidate's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental to drug development. For Ketoprofen-13CD3 Methyl Ester, while direct studies are limited, we can infer its likely behavior from research on related ketoprofen (B1673614) esters and the principles of isotopic labeling.

Ketoprofen methyl ester, as a prodrug, is designed to have different physicochemical properties than the parent ketoprofen, potentially influencing its ADME profile. researchgate.net Esterification of the carboxylic acid group in ketoprofen generally increases lipophilicity, which can enhance absorption.

Metabolism and Stability: A crucial aspect of ketoprofen methyl ester's pharmacokinetics is its stability in biological matrices. Studies have shown that ketoprofen methyl ester (KME) is subject to hydrolysis by plasma esterases, converting it back to the active drug, ketoprofen. nih.govingentaconnect.com The rate of this hydrolysis varies significantly across different animal species. nih.govingentaconnect.com

For instance, KME is rapidly hydrolyzed in the plasma of mice, rats, and horses. nih.govingentaconnect.com In contrast, its hydrolysis is minimal in commercially purchased plasma from dogs, pigs, sheep, and cattle, but substantial in freshly collected plasma from these species, highlighting the importance of experimental conditions in such assessments. nih.gov

The use of the 13CD3 labeled methyl ester in research would primarily be to trace the metabolic fate of the methyl group and the ketoprofen moiety separately, providing valuable insights into the compound's metabolic pathways. researchgate.net The increased mass of the 13CD3 group allows for its distinction from endogenous methyl groups in mass spectrometry-based analyses. nih.gov

Distribution: Research on radiolabeled ketoprofen methyl esters, such as 18F-labeled analogs, has been conducted to visualize the distribution of these compounds in vivo using techniques like Positron Emission Tomography (PET). nih.govnih.gov These studies have shown that ketoprofen methyl esters can cross the blood-brain barrier, where they are then hydrolyzed to the active ketoprofen form. nih.govnih.gov This suggests that the esterification can aid in delivering ketoprofen to specific tissues.

Table 1: Stability of Ketoprofen Methyl Ester in Plasma of Various Species This table is interactive. You can sort and filter the data.

| Species | Stability in Commercially Purchased Plasma | Stability in Freshly Collected Plasma | Reference |

|---|---|---|---|

| Mouse | Rapid Hydrolysis | Rapid Hydrolysis | nih.govingentaconnect.com |

| Rat | Rapid Hydrolysis | Rapid Hydrolysis | nih.govingentaconnect.com |

| Horse | Rapid Hydrolysis | Rapid Hydrolysis | nih.govingentaconnect.com |

| Cat | Initially Quick, then Limited Hydrolysis | - | nih.govingentaconnect.com |

| Dog | Minimal Hydrolysis | Substantial Hydrolysis | nih.gov |

| Pig | Minimal Hydrolysis | Substantial Hydrolysis | nih.gov |

| Sheep | Minimal Hydrolysis | Substantial Hydrolysis | nih.gov |

| Cattle | Minimal Hydrolysis | Substantial Hydrolysis | nih.gov |

Compartmental pharmacokinetic models are mathematical tools used to describe the time course of drug concentrations in the body. While specific compartmental modeling data for this compound is not available, pharmacokinetic parameters for the parent compound, ketoprofen, have been extensively studied in various animal models.

For example, a study in piglets that received ketoprofen intramuscularly developed a population-pharmacokinetic/pharmacodynamic (pop-PK/PD) model. nih.govresearchgate.net The elimination half-life of S-(+)-ketoprofen was determined to be 3.45 hours. nih.gov In rainbow trout, the half-life of ketoprofen after intramuscular injection was 4.40 hours. frontiersin.org

These models for the parent drug can provide a basis for predicting the pharmacokinetics of its methyl ester prodrug, taking into account the rates of hydrolysis and absorption. The use of an isotopically labeled version like this compound would be instrumental in refining such models by allowing precise quantification of the drug and its metabolites. nih.gov

Table 2: Selected Pharmacokinetic Parameters of Ketoprofen in Animal Models This table is interactive. You can sort and filter the data.

| Animal Model | Route of Administration | Half-life (hours) | Reference |

|---|---|---|---|

| Piglets | Intramuscular | 3.45 (S-enantiomer) | nih.gov |

| Rainbow Trout | Intramuscular | 4.40 | frontiersin.org |

| Rainbow Trout | Intravenous | 3.91 | frontiersin.org |

| Dogs | Intravenous | - | researchgate.net |

| Dogs | Topical | - | researchgate.net |

Ketoprofen is a chiral drug, existing as two enantiomers: S-(+)-ketoprofen and R-(-)-ketoprofen. The S-enantiomer is primarily responsible for the anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, while the R-enantiomer is significantly less active in this regard. researchgate.netmdpi.com

In studies with pigs, plasma concentrations of S-ketoprofen were found to be higher and more sustained than those of R-ketoprofen after administration of the racemic mixture. nih.gov Similarly, in Nile tilapia, a notable difference between the R- and S-enantiomers was observed, suggesting either chiral inversion or more rapid clearance of the R-enantiomer. frontiersin.org The use of stereospecific labeled compounds like S-Ketoprofen-13CD3 Methyl Ester and R-Ketoprofen-13CD3 Methyl Ester would be invaluable for precisely delineating the pharmacokinetic pathways of each enantiomer. nih.gov

In Vitro and Ex Vivo Pharmacodynamic Studies of Target Engagement

Pharmacodynamic studies investigate the biochemical and physiological effects of drugs on the body. For this compound, this would primarily involve its interaction with its molecular targets after being hydrolyzed to ketoprofen.

The primary mechanism of action of ketoprofen is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain. researchgate.netdrugbank.com There are two main isoforms, COX-1 and COX-2.

The methyl ester form of ketoprofen is generally considered inactive until it is hydrolyzed to the parent acid. acs.org Therefore, in vitro studies of target engagement would typically be conducted with ketoprofen itself.

Table 3: Inhibitory Activity of Ketoprofen Enantiomers on COX Isoenzymes This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| S-Ketoprofen | COX-1 | Potent Inhibitor | nih.gov |

| S-Ketoprofen | COX-2 | Potent Inhibitor | nih.govnih.gov |

| R-Ketoprofen | COX-1 | Weak Inhibitor | nih.gov |

| R-Ketoprofen | COX-2 | Weak Inhibitor | nih.gov |

| S-Ketoprofen Acylglucuronide | COX-1 | Reversible Inhibitor | nih.gov |

| S-Ketoprofen CoA-Thioester | COX-2 | Irreversible Inhibitor | nih.gov |

Protein Binding: Ketoprofen is highly bound to plasma proteins, primarily albumin. nih.govwikipedia.org This high degree of protein binding can influence its distribution and availability to target tissues. Studies have investigated the binding of ketoprofen enantiomers to bovine serum albumin (BSA) and human serum albumin (HSA). nih.govias.ac.in

The binding of ketoprofen to albumin has been found to be largely non-enantioselective at therapeutic concentrations. nih.gov The binding constant (KA) for ketoprofen with BSA is in the order of 10^5 L mol−1, indicating a strong interaction. nih.gov The presence of a tryptophan residue in the binding site has been suggested by fluorescence quenching studies. ias.ac.in

Interactome Mapping: Isotopically labeled analogs like this compound are powerful tools for small molecule interactome mapping. These studies aim to identify all the proteins that a small molecule interacts with within a biological system. While specific interactome mapping studies for this compound are not published, the methodology would involve introducing the labeled compound to cells or cell lysates and then using techniques like mass spectrometry to identify the proteins that have bound to the compound. This can reveal novel targets and off-target effects, providing a deeper understanding of the drug's mechanism of action and potential side effects.

Radiopharmaceutical Applications for In Vivo Imaging

The development of radiolabeled compounds for in vivo imaging techniques, such as Positron Emission Tomography (PET), represents a significant advancement in understanding disease pathology at a molecular level. Ketoprofen methyl ester has been identified as a promising candidate for the development of PET radiotracers for imaging neuroinflammation, primarily through its interaction with the cyclooxygenase-1 (COX-1) enzyme. nih.govsnmjournals.orgsnmjournals.org

Synthesis and Preclinical Evaluation of Radiometrically Labeled Ketoprofen Methyl Esters (e.g., 18F, 11C)

Researchers have successfully synthesized and evaluated both fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) labeled ketoprofen methyl esters for PET imaging. These isotopes are chosen for their suitable half-lives and decay characteristics for PET imaging.

¹¹C-Labeled Ketoprofen Methyl Ester ([¹¹C]KTP-Me):

The synthesis of [¹¹C]KTP-Me is typically achieved through the rapid C-[¹¹C]methylation of the corresponding arylacetate precursor using [¹¹C]CH₃I (methyl iodide). nih.govnih.gov This process yields the desired radiotracer with high radiochemical purity (>99%) and specific activity. nih.gov Preclinical studies in rat models of neuroinflammation have shown that [¹¹C]KTP-Me can cross the blood-brain barrier and is retained in inflammatory lesions, where it accumulates in activated microglia. nih.govnih.gov

¹⁸F-Labeled Ketoprofen Methyl Esters ([¹⁸F]FKTP-Me):

To leverage the longer half-life of fluorine-18, which allows for more complex imaging protocols and wider distribution, fluorine-substituted derivatives of ketoprofen methyl ester have been developed. The synthesis of racemic (RS)-[¹⁸F]FKTP-Me is accomplished through nucleophilic aromatic ¹⁸F-fluorination. nih.govsnmjournals.org This is followed by purification using high-performance liquid chromatography (HPLC). nih.govsnmjournals.org Enantiomerically pure (R)- and (S)-[¹⁸F]FKTP-Me can be obtained through further separation using a chiral column. researchgate.netnih.gov

The preclinical evaluation of these radiotracers has demonstrated their potential as proradiotracers. Metabolite analysis has revealed that after crossing the blood-brain barrier, these esters are hydrolyzed to their pharmacologically active acid forms. researchgate.netnih.govsnmjournals.org

The following table provides a summary of the synthesis and key preclinical characteristics of radiolabeled ketoprofen methyl esters.

| Radiotracer | Synthesis Method | Radiochemical Purity | Key Preclinical Finding | Reference |

| [¹¹C]KTP-Me | Rapid C-[¹¹C]methylation with [¹¹C]CH₃I | >99% | Crosses the blood-brain barrier and accumulates in activated microglia in inflammatory lesions. | nih.govnih.gov |

| (RS)-[¹⁸F]FKTP-Me | Nucleophilic aromatic ¹⁸F-fluorination | >99% | Acts as a proradiotracer, crossing the blood-brain barrier and hydrolyzing to its active acid form. | researchgate.netnih.govsnmjournals.org |

| (R)- and (S)-[¹⁸F]FKTP-Me | Chiral HPLC separation of the racemate | >99% | Demonstrates stereospecific accumulation in inflamed brain regions. | researchgate.netnih.gov |

Positron Emission Tomography (PET) Imaging of Target Activation in Animal Models of Neuroinflammation

PET imaging studies using [¹¹C]KTP-Me and [¹⁸F]FKTP-Me in animal models of neuroinflammation have provided compelling evidence for their utility in visualizing COX-1 activation. nih.govsnmjournals.org These studies are crucial for understanding the role of neuroinflammation in various neurological disorders.

In rat models where neuroinflammation is induced, for instance by intrastriatal injection of lipopolysaccharide, PET scans have shown a high accumulation of the radiotracers in the inflamed regions of the brain. researchgate.netnih.gov This accumulation is indicative of the binding of the hydrolyzed acid form of the tracer to its target, COX-1, which is upregulated in activated microglia during neuroinflammation. snmjournals.org

Notably, the accumulation of the (S)-enantiomer of [¹⁸F]FKTP-Me was found to be higher than that of the racemic mixture and the (R)-enantiomer. researchgate.netnih.gov This finding correlates with the stereospecific inhibitory activity of the compound against COX-1, further validating the specificity of the tracer. researchgate.netnih.gov These results suggest that these radiolabeled ketoprofen methyl esters, particularly the (S)-enantiomer, can serve as valuable probes for the in vivo imaging of COX-1 as a surrogate marker for microglial activation in the context of neuroinflammation. snmjournals.org

The data from these PET imaging studies underscore the potential of these radiopharmaceuticals to non-invasively assess the inflammatory response to injury, infection, and disease in the central nervous system. nih.govsnmjournals.orgsnmjournals.org

Role in Prodrug Design and Advanced Chemical Derivatization

Ketoprofen (B1673614) Methyl Ester as a Precursor in Prodrug Development

Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is associated with gastrointestinal side effects due to the presence of a free carboxylic acid group. To mitigate these adverse effects, a common strategy is the development of prodrugs, which are bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug. Ketoprofen methyl ester serves as a key precursor in the synthesis of various prodrugs. By masking the carboxylic acid group as a methyl ester, the lipophilicity of the molecule is increased, which can enhance its permeation across biological membranes.

The esterification of ketoprofen to its methyl ester is a straightforward chemical modification that paves the way for a variety of more complex derivatives. This initial step is crucial as it provides a reactive intermediate for further chemical modifications, such as the synthesis of amide and other ester prodrugs. The methyl ester form of ketoprofen has been shown to be a viable candidate for oral delivery, with studies indicating it as an ideal candidate for oral absorption. csu.edu.aumdpi.com

Synthesis and Characterization of Conjugates and Other Derivatives

A significant area of research in ketoprofen prodrug design involves the synthesis of amino acid conjugates. These conjugates are typically formed by creating an amide bond between the carboxylic acid group of ketoprofen and the amino group of an amino acid or its ester. This approach aims to reduce gastrointestinal toxicity and potentially improve the pharmacokinetic profile of the drug.

The synthesis of these conjugates often begins with the activation of ketoprofen's carboxylic acid, for instance, by converting it to ketoprofen acid chloride using thionyl chloride. asianpubs.org This activated form can then react with the methyl ester of various amino acids, such as phenylalanine, lysine, arginine, glycine, cysteine, valine, glutamine, serine, proline, and alanine, to form the corresponding amino acid conjugates. asianpubs.org These synthesized conjugates are then characterized using techniques like melting point determination, thin-layer chromatography (TLC), 1H NMR, and mass spectroscopy. researchgate.net

| Amino Acid | Conjugate Type | Synthesis Method | Potential Advantage |

|---|---|---|---|

| Glycine | Amide | Coupling with Glycine Methyl Ester | Reduced Gastric Irritation nih.gov |

| Phenylalanine | Amide | Coupling with Phenylalanine Methyl Ester | Improved Pharmacokinetic Profile |

| Lysine | Amide | Coupling with Lysine Methyl Ester | Enhanced Solubility |

| RGD/NGR Peptides | Amide | Solid-Phase Peptide Synthesis | Targeted Cancer Therapy nih.gov |

Beyond amino acid conjugates, a wide array of other ester and amide derivatives of ketoprofen have been synthesized to explore different prodrug strategies. These derivatives are designed to have varied physicochemical properties, such as lipophilicity and stability, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

Ester Derivatives: The synthesis of various ester prodrugs of ketoprofen has been explored to enhance its therapeutic index. nih.gov For example, esterification with different alcohols like methanol (B129727), ethanol, and propanol yields the corresponding methyl, ethyl, and propyl esters. mdpi.com These reactions are typically carried out under reflux with a catalytic amount of concentrated sulfuric acid. mdpi.comresearchgate.net Other, more complex esters, such as those with 1,4-sorbitan, have also been synthesized using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). mdpi.com

Amide Derivatives: Amidation of ketoprofen's carboxylic acid group is another common derivatization strategy. nih.gov A series of novel ketoprofen derivatives bearing both amide and carbamate functionalities have been prepared using the benzotriazole method for carboxylic acid activation. nih.gov Additionally, ketoprofen has been conjugated with heterocyclic amines, such as 2-amino-5-(methylthio)-1,3,4-thiadiazole, using DCC as a coupling agent. researchgate.net

| Derivative Type | Example | Reagents/Method | Reference |

|---|---|---|---|

| Ester | Methyl, Ethyl, Propyl Esters | Respective alcohol, Conc. H2SO4, Reflux | mdpi.com |

| Ester | 1,4-Sorbitan Ester | 1,4-Sorbitan, DCC, DMAP | mdpi.com |

| Amide | Amidocarbamates | Benzotriazole method | nih.gov |

| Amide | Thiadiazole Amide | 2-Amino-5-(methylthio)-1,3,4-thiadiazole, DCC | researchgate.net |

Structure-Activity Relationship Studies of Ketoprofen Derivatives in Model Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of ketoprofen derivatives influences their biological activity. These studies help in the rational design of new prodrugs with improved efficacy and reduced side effects.

Research has shown that the derivatization of ketoprofen's carboxylic acid group can significantly impact its pharmacological profile. For instance, several ester prodrugs of ketoprofen exhibited marked anti-inflammatory activity, with some even potentiating the activity compared to the parent drug. nih.gov A study on ketoprofen glycinate methyl ester found it to have higher anti-inflammatory and analgesic activity than ketoprofen itself. nih.gov

In the context of anticancer applications, ketoprofen amide compounds have been identified as inhibitors of GLI1-mediated transcription. nih.gov SAR studies on these compounds revealed that replacing the ketone carbonyl group with an ether, amide, sulfonamide, or sulfone can result in compounds with equipotent activity. nih.gov

Furthermore, the lipophilicity of the derivatives plays a significant role in their activity. For O-ethylmenthol derivatives of ketoprofen, it was found that lipophilicity, as indicated by the logP value, was a major contributor to their promoting activity on the percutaneous absorption of ketoprofen. nih.govresearchgate.net

These studies demonstrate that systematic modifications to the ketoprofen molecule, particularly at the carboxylic acid and ketone positions, can lead to derivatives with tailored biological activities and improved therapeutic profiles.

Conclusion and Future Directions in Ketoprofen 13cd3 Methyl Ester Research

Synthesis of Current Academic Contributions and Methodological Advancements

The primary academic contribution of Ketoprofen-13CD3 Methyl Ester lies in its role as an internal standard for mass spectrometry-based bioanalytical methods. The presence of the carbon-13 and deuterium (B1214612) isotopes provides a distinct mass shift, enabling researchers to differentiate it from the unlabeled endogenous or administered ketoprofen (B1673614). This is crucial for accurate quantification in complex biological matrices such as plasma and tissue homogenates.

Methodological advancements have centered on enhancing the sensitivity and specificity of analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of ketoprofen and its metabolites, with this compound playing a pivotal role in ensuring the reliability of these assays. hakon-art.com Recent studies have focused on the development of rapid and high-throughput LC-MS/MS methods for the determination of ketoprofen in various biological samples, including those obtained from microdialysis. nih.govnih.gov

Furthermore, research into the enantioselective analysis of ketoprofen has benefited from the use of isotopically labeled standards. atlantis-press.com Since the pharmacological activity of ketoprofen resides primarily in the S-enantiomer, the ability to accurately quantify each enantiomer is critical for understanding its pharmacokinetic and pharmacodynamic profiles. The use of deuterated ketoprofen derivatives as internal standards has significantly improved the precision and accuracy of these enantioselective assays. atlantis-press.com

A significant area of academic contribution has been in the field of neuroinflammation imaging. While not directly using this compound, studies utilizing other isotopically labeled ketoprofen methyl esters, such as those labeled with carbon-11 (B1219553) or fluorine-18 (B77423), for positron emission tomography (PET) imaging have demonstrated the potential for visualizing cyclooxygenase-1 (COX-1) activity in the brain. nih.gov These studies provide a strong rationale for the future application of stable isotope-labeled analogs in related research.

Identification of Emerging Research Frontiers and Unexplored Applications

Emerging research frontiers for this compound are expanding beyond traditional pharmacokinetic studies. One of the most promising areas is in metabolomics and lipidomics, where the compound can be used to trace the metabolic fate of ketoprofen and its influence on various biochemical pathways. By tracking the incorporation of the labeled backbone into different metabolites, researchers can gain a more comprehensive understanding of the drug's mechanism of action and potential off-target effects.

Unexplored applications for this compound include its potential use in drug delivery research. As novel formulations of ketoprofen are developed to enhance its therapeutic index and reduce side effects, this labeled compound could be instrumental in evaluating the in vivo performance of these new delivery systems. uconn.edu For instance, it could be used to precisely quantify the release kinetics and biodistribution of ketoprofen from long-acting injectable implants or targeted nanoparticles.

Another emerging frontier lies in the investigation of ketoprofen's recently discovered therapeutic potentials. Studies have suggested new applications for ketoprofen in conditions such as lymphedema and certain types of cancer. researchgate.netresearchgate.net this compound could be a valuable tool in preclinical and clinical studies exploring these new indications, allowing for detailed pharmacokinetic and mechanistic investigations.

The application of this compound in environmental and food safety analysis also represents an unexplored territory. Given the widespread use of ketoprofen in both human and veterinary medicine, there is a need for sensitive methods to detect its residues in environmental samples and food products. This compound could serve as an ideal internal standard for developing and validating such methods.

Prospective Methodological Innovations and Interdisciplinary Research Opportunities

Future methodological innovations are likely to focus on the integration of advanced analytical platforms. For example, combining high-resolution mass spectrometry with sophisticated data analysis workflows will enable more detailed metabolic profiling and the identification of previously unknown biotransformation products of ketoprofen. The use of this compound will be essential for ensuring the quantitative accuracy of these complex analyses.

Interdisciplinary research opportunities are abundant. In the field of systems pharmacology, this labeled compound can be used in conjunction with computational modeling to develop more accurate pharmacokinetic/pharmacodynamic (PK/PD) models of ketoprofen. This can help in optimizing dosing regimens and personalizing treatment for various inflammatory conditions.

Collaboration between analytical chemists, pharmacologists, and clinicians could lead to the development of novel diagnostic tools. For instance, the precise measurement of ketoprofen and its metabolites, facilitated by the use of this compound, could potentially serve as a biomarker for treatment efficacy or the risk of adverse effects.

Q & A

Q. What are the critical parameters to optimize during the synthesis of Ketoprofen-13CD3 Methyl Ester?

Successful synthesis requires careful control of reaction parameters such as catalyst type (e.g., acidic vs. basic catalysts), catalyst concentration, molar ratio of alcohol to substrate, and reaction temperature. For example, basic catalysts (e.g., KOH) typically accelerate transesterification, while acidic catalysts may improve yield in the presence of free fatty acids . Isotopic labeling introduces additional complexity, necessitating strict anhydrous conditions to prevent deuterium exchange. Reaction optimization can be systematically achieved using design-of-experiment (DoE) approaches like the Taguchi method, which reduces experimental runs while identifying influential parameters (e.g., catalyst concentration contributing >77% to yield variance) .

Q. How can researchers ensure isotopic purity in this compound?

Isotopic purity must be validated using analytical techniques such as nuclear magnetic resonance (<sup>13</sup>C NMR) and mass spectrometry (MS). NMR can confirm the position and integrity of <sup>13</sup>CD3 labeling, while high-resolution MS quantifies isotopic enrichment. Cross-validation with reference standards (e.g., USP Ketoprofen Related Compound D RS) ensures accuracy . During synthesis, deuterated reagents and inert atmospheres minimize proton-deuterium exchange, while purification via column chromatography or recrystallization removes non-deuterated byproducts .

Q. What safety protocols are essential when handling this compound?

Researchers must adhere to safety data sheet (SDS) guidelines, including:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (tested against JIS T 8116), safety goggles (JIS T 8147), and lab coats .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Spill Management: Mechanically collect spills using non-reactive materials (e.g., vermiculite) and dispose of as hazardous waste .

- Storage: Keep in airtight containers at controlled temperatures to prevent degradation .

Advanced Research Questions

Q. How can the Taguchi method be applied to optimize the synthesis of deuterated methyl esters?

The Taguchi method employs orthogonal arrays to evaluate multiple parameters efficiently. For example, a 4-factor, 3-level L9 array (e.g., catalyst type, concentration, molar ratio, temperature) reduces 81 possible combinations to 9 experimental runs. Signal-to-noise (S/N) ratios quantify parameter influence, with "larger-the-better" criteria maximizing yield. ANOVA identifies dominant factors (e.g., catalyst concentration contributes 77.6% to yield variance in rapeseed methyl ester synthesis). Validation under optimized conditions (e.g., 1.5 wt% KOH, 60°C) achieved 96.7% yield, demonstrating reproducibility .

Q. What strategies resolve discrepancies in stability studies of this compound under varying conditions?

Stability studies should assess degradation kinetics under thermal, photolytic, and hydrolytic stress. For example:

- Thermal Stability: Accelerated aging at 40–60°C with periodic sampling for HPLC-UV/MS analysis .

- Hydrolytic Stability: Exposure to buffers (pH 1–9) to simulate physiological conditions, monitored via <sup>1</sup>H NMR to detect deuterium loss . Discrepancies arise from isotopic effects (e.g., slower C-D bond cleavage vs. C-H). Cross-validate using multiple techniques (e.g., LC-MS for degradation products, Karl Fischer titration for moisture content) and statistical tools (e.g., principal component analysis) to isolate confounding variables .

Q. How are advanced spectroscopic methods used to characterize isotopic distribution in deuterated compounds?

- High-Resolution Mass Spectrometry (HRMS): Resolves isotopic clusters (e.g., M+1, M+2 peaks) to calculate <sup>13</sup>C and D enrichment (e.g., ≥99% purity).

- Isotopic Ratio Monitoring (IRM): Quantifies <sup>13</sup>C/<sup>12</sup>C ratios via gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

- 2D NMR (HSQC, HMBC): Maps <sup>13</sup>C-<sup>2</sup>H coupling to confirm labeling positions and rule out scrambling .

Methodological Considerations

Q. What analytical workflows validate the pharmacokinetic (PK) profiling of deuterated compounds?

- Sample Preparation: Use deuterated internal standards (e.g., Ketoprofen-d6) to correct for matrix effects in biological fluids .

- LC-MS/MS: Multiple reaction monitoring (MRM) transitions specific to deuterated ions (e.g., m/z 257 → 105 for Ketoprofen-13CD3) enhance selectivity.

- Data Normalization: Apply isotopic correction algorithms to account for natural abundance <sup>13</sup>C contributions .

Q. How do isotopic labeling techniques influence metabolic pathway analysis?

Deuterium labeling slows metabolic oxidation (kinetic isotope effect), altering metabolite ratios. For example, CYP450-mediated hydroxylation of Ketoprofen-13CD3 produces deuterated metabolites detectable via MS/MS fragmentation patterns. Comparative studies with non-deuterated analogs quantify isotope effects on clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products